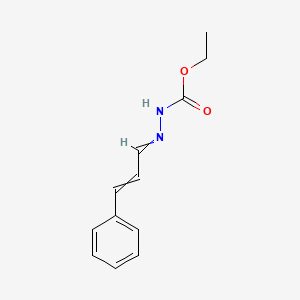

ethyl N-(cinnamylideneamino)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

5272-96-8 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl N-(cinnamylideneamino)carbamate |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)14-13-10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,14,15) |

InChI Key |

GHFWPCYPKJTPCJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NN=CC=CC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)NN=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Strategies for the Formation of the Carbamate (B1207046) Moiety

The formation of the carbamate group is a critical step that can be achieved through several modern synthetic pathways, moving away from hazardous traditional reagents.

Historically, phosgene (B1210022) was a primary reagent for carbamate synthesis, but its extreme toxicity has driven the development of safer alternatives. Phosgene-free methods often involve the use of other carbonyl sources or rearrangement reactions. One prominent strategy is the use of dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, which serve as eco-friendly substitutes for phosgene. These reactions can be catalyzed by bases or enzymes. Another significant phosgene-free approach is the Hofmann rearrangement of amides, which proceeds through an isocyanate intermediate that can be trapped by an alcohol to yield the desired carbamate. The Lossen and Curtius rearrangements also provide pathways to isocyanates from hydroxamic acids and acyl azides, respectively, which can then be converted to carbamates in the presence of an alcohol like ethanol (B145695).

1,1'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for activating alcohols and amines. In the context of carbamate synthesis, CDI reacts first with an alcohol to form an alkoxycarbonylimidazolide intermediate. This activated species is then susceptible to nucleophilic attack by an amine. The imidazole (B134444) group is an excellent leaving group, facilitating the formation of the carbamate bond under mild conditions. This methodology is known for its high yield and the non-toxic nature of its imidazole byproduct. The reaction typically proceeds without the need for a base, although one may be added to deprotonate the amine or neutralize the released imidazolium (B1220033) salt.

The utilization of carbon dioxide (CO2) as a C1 building block is a highly attractive green chemistry approach to carbamate synthesis. This method capitalizes on the abundance and non-toxic nature of CO2. One common strategy involves the reaction of an amine with an epoxide and CO2 to form a cyclic carbonate, which can then be converted to a carbamate. A more direct route involves the reductive carboxylation of amines in the presence of a dehydrating agent and a catalyst. Another approach is the direct reaction of an amine, an alcohol, and CO2, often promoted by a catalyst and a coupling agent or by using ionic liquids as both the solvent and catalyst. For instance, the reaction between an amine and an organic halide in a CO2-saturated medium can produce carbamates, showcasing a method that directly incorporates carbon dioxide.

Transcarbamoylation involves the transfer of a carbamoyl (B1232498) group from a donor molecule to an acceptor, typically an amine or alcohol. This method avoids the handling of highly reactive and toxic reagents by using stable carbamoyl donors. Common donors include N-acyl- and N-sulfonylcarbamates. The process often requires a catalyst to facilitate the transfer. This approach is advantageous as the reaction conditions can often be tailored by selecting an appropriate carbamoyl donor, allowing for control over reactivity and selectivity.

Strategies for the Formation of the Cinnamylideneamino (Imine) Moiety

The cinnamylideneamino portion of the target molecule is an imine, formed from the reaction of an aldehyde with a primary amine derivative.

The formation of the cinnamylideneamino moiety is classically achieved through the condensation reaction between cinnamaldehyde (B126680) and a primary amine, in this case, the amino group of ethyl carbazate (B1233558) (the hydrazine (B178648) derivative of ethyl carbamate). This reaction is a reversible process that typically involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The reaction is often catalyzed by an acid or a base and usually requires the removal of water to drive the equilibrium towards the product. Various methods can be employed for water removal, including azeotropic distillation with a Dean-Stark apparatus or the use of drying agents. Research has shown that this condensation can be carried out under a range of conditions, from conventional heating in solvents like ethanol to more environmentally friendly microwave-assisted or solvent-free conditions.

Table of Reaction Conditions for Imine Formation

| Catalyst/Condition | Solvent | Temperature | Outcome | Reference |

| Acetic Acid (catalytic) | Ethanol | Reflux | Efficient formation of the imine by shifting equilibrium. | |

| None (Solvent-free) | None | Microwave Irradiation | Rapid, high-yield synthesis with reduced environmental impact. | |

| Montmorillonite K-10 | Dichloromethane | Room Temperature | Mild and effective catalysis using a solid acid catalyst. |

Integrated Synthetic Pathways for Ethyl N-(cinnamylideneamino)carbamate

Integrated synthetic pathways, such as one-pot and multi-component reactions (MCRs), offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates. nih.govsemanticscholar.org This approach enhances efficiency, reduces waste, and simplifies experimental procedures. nih.gov For the synthesis of this compound, such strategies could circumvent the separate preparation and isolation of ethyl N-aminocarbamate before its condensation with cinnamaldehyde.

A hypothetical one-pot synthesis could commence with the in-situ formation of an N-acyliminium ion. In a process analogous to that described for tertiary diarylmethylamides, cinnamaldehyde and an amine could first form the cinnamylidene imine intermediate. nih.gov Subsequent activation with ethyl chloroformate would generate a reactive acyliminium species, which could then be trapped by a suitable nucleophile or undergo rearrangement to form the final product. nih.gov This approach consolidates imine formation and N-acylation into a single, streamlined process.

Multicomponent reactions (MCRs) are a powerful subclass of one-pot syntheses where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.govsemanticscholar.org Imine-based MCRs are particularly common, as the imine is often formed in situ as a key intermediate. nih.govnih.gov A potential three-component approach to this compound could involve cinnamaldehyde, a simple nitrogen source like hydrazine, and ethyl chloroformate in a single reaction vessel. The initial condensation would form the cinnamylidene hydrazone, which would then be acylated in situ by the ethyl chloroformate to yield the target carbamate. The efficiency of such MCRs often depends on the careful selection of solvents and catalysts to ensure all reaction steps proceed harmoniously. semanticscholar.org

The table below outlines a comparison of these integrated approaches.

| Integrated Approach | Potential Starting Materials | Key Intermediate | Potential Advantages | Reference |

|---|---|---|---|---|

| One-Pot Sequential Synthesis | Cinnamaldehyde, Amine, Ethyl Chloroformate | N-Acyliminium Ion | Avoids isolation of the initial imine; good control over sequential steps. | nih.gov |

| Three-Component Reaction (MCR) | Cinnamaldehyde, Hydrazine, Ethyl Chloroformate | Cinnamylidene Hydrazone | High atom and step economy; rapid assembly of molecular complexity. | nih.govsemanticscholar.org |

Stereoselectivity is a critical consideration in the synthesis of complex molecules containing C=C and C=N double bonds, both of which can exhibit geometric isomerism (E/Z). dicp.ac.cn In the case of this compound, the cinnamylidene moiety contains a pro-stereogenic C=C bond, and the imine bond itself can also exist as geometric isomers. While the trans (E) isomer of the C=C bond in cinnamaldehyde is typically favored for steric reasons, the stereochemistry of the C=N bond can be influenced by reaction conditions. dicp.ac.cn

In related systems, stereoselective reactions involving imines are well-documented. For instance, the activation of imines with Lewis acids can influence their geometry and subsequent reactivity in nucleophilic additions. dicp.ac.cn The stereochemical outcome of reactions such as aziridination is highly dependent on the nature of the substituent on the imine nitrogen. dicp.ac.cn N-aryl aromatic aldimines have been shown to yield purely cis-aziridines in certain ylide reactions, whereas N-alkyl analogues produce a mixture of cis and trans isomers, highlighting the profound electronic and steric influence of the N-substituent. dicp.ac.cn

Furthermore, catalyst-controlled stereoselective methods have been developed for the reductive coupling of imines, demonstrating that the choice of catalyst and additives can dictate the diastereoselectivity of the product. nih.gov In the context of this compound, achieving a specific geometric isomer of the C=N bond would likely involve careful selection of catalysts, solvents, and temperature to favor the formation of the thermodynamically or kinetically preferred product.

The table below summarizes key factors that influence stereoselectivity in imine-related reactions.

| Factor | Influence on Stereoselectivity | Example from Related Systems | Reference |

|---|---|---|---|

| N-Substituent | Electronic and steric effects can dictate the facial bias of the imine and the stereochemical outcome of additions. | N-aryl vs. N-alkyl groups on imines lead to different cis/trans ratios in aziridination reactions. | dicp.ac.cn |

| Catalyst System | Chiral catalysts or specific metal complexes can create a chiral environment, leading to enantioselective or diastereoselective transformations. | Copper-catalyzed reductive coupling of imines shows high diastereoselectivity. | nih.gov |

| Reaction Conditions | Temperature, solvent, and reaction time can influence the equilibrium between E/Z isomers. | Kinetic vs. thermodynamic control can lead to different isomeric products. | dicp.ac.cn |

| Activating Agent | Lewis acids or other activating groups can lock the imine into a specific conformation for reaction. | TMSCl activation of imines is used in stereoselective ylide reactions for preparing vinyl-aziridines. | dicp.ac.cn |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of imines and carbamates requires careful consideration of their stability. The imine bond, in particular, is susceptible to hydrolysis, especially in the presence of acid or base. researchgate.net This sensitivity can complicate purification methods that utilize acidic stationary phases like silica (B1680970) gel. researchgate.net

Crystallization is often the preferred method for purifying solid products like this compound, as it can effectively remove unreacted starting materials and soluble impurities. researchgate.netechemi.com Recrystallization from a suitable solvent or solvent mixture, such as ethanol and water, can yield high-purity crystalline material. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. google.com

Solvent washing/extraction is a useful technique for removing specific impurities. researchgate.net If the unreacted cinnamaldehyde or ethyl N-aminocarbamate has different solubility profiles than the product, a series of washes with appropriate solvents can selectively remove them. researchgate.netechemi.com This method is advantageous as it avoids potential degradation on stationary phases.

Column Chromatography , while widely used, must be approached with caution for imines. The acidic nature of standard silica gel can catalyze the hydrolysis of the C=N bond, leading to product loss. researchgate.net To mitigate this, the silica gel can be neutralized by pre-treating it with a base like triethylamine (B128534) mixed in the eluent. Alternatively, a less acidic stationary phase, such as alumina (B75360) or florisil, may be employed. The choice of eluent system (e.g., hexane/ethyl acetate) is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC). echemi.com For carbamates, which are generally more stable, standard column chromatography is often a viable purification strategy. google.com

A comparison of these techniques is provided below.

| Technique | Primary Application | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Recrystallization | Purification of solid final product and intermediates. | Can provide very high purity; scalable; avoids acidic conditions. | Requires the compound to be a solid; some product loss in the mother liquor. | researchgate.netgoogle.com |

| Solvent Washing | Removal of soluble impurities (e.g., unreacted aldehyde). | Mild conditions; rapid; avoids stationary phases. | Dependent on favorable solubility differences between product and impurities. | researchgate.netechemi.com |

| Column Chromatography | Separation of complex mixtures; purification of oils or non-crystalline solids. | High resolving power for mixtures with similar polarities. | Potential for product degradation (hydrolysis) on acidic silica gel; requires optimization. | researchgate.netgoogle.com |

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the chemical environment of individual protons and carbon atoms within a molecule.

Proton (¹H) NMR Spectral Feature Analysis

The ¹H NMR spectrum of ethyl N-(cinnamylideneamino)carbamate is predicted to exhibit distinct signals corresponding to the ethyl group, the cinnamylidene chain, and the N-H proton. The ethyl group protons of the carbamate (B1207046) moiety are expected to appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling. researchgate.net The protons of the cinnamylidene fragment (C₆H₅-CH=CH-CH=N-) will present a more complex pattern in the aromatic and olefinic regions of the spectrum. The phenyl group protons typically resonate as a multiplet. The olefinic protons will appear as doublets or doublets of doublets, with coupling constants indicative of their relative positions and stereochemistry. The imine proton (-CH=N-) is also expected in the downfield region. The amide proton (N-H) signal is anticipated as a broad singlet. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | ~1.25 | Triplet | ~7.1 |

| Ethyl CH₂ | ~4.15 | Quartet | ~7.1 |

| Phenyl C-H | ~7.30-7.50 | Multiplet | - |

| C₆H₅-CH= | ~6.90-7.10 | Doublet | ~16.0 |

| =CH-CH=N | ~6.80-7.00 | Doublet of doublets | ~16.0, ~9.0 |

| -CH=N | ~8.10-8.30 | Doublet | ~9.0 |

| N-H | Variable | Broad Singlet | - |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically appearing around 155-165 ppm. researchgate.net The carbons of the ethyl group will be found in the upfield region. The aromatic and olefinic carbons of the cinnamylidene moiety will resonate in the approximate range of 120-150 ppm. The imine carbon (-CH=N-) is also expected in this downfield region. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14.5 |

| Ethyl CH₂ | ~61.5 |

| Phenyl C1 (ipso) | ~136.0 |

| Phenyl C2, C6 | ~129.0 |

| Phenyl C3, C5 | ~128.8 |

| Phenyl C4 | ~130.0 |

| C₆H₅-CH= | ~125.0 |

| =CH-CH=N | ~145.0 |

| -CH=N | ~160.0 |

| C=O (Carbamate) | ~156.0 |

Application of Two-Dimensional NMR Techniques for Connectivity Elucidation

To unequivocally assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. For instance, a cross-peak between the ethyl CH₃ and CH₂ signals would confirm their connectivity. Similarly, correlations between the adjacent olefinic protons of the cinnamylidene chain would establish their sequence.

An HSQC experiment would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them with their corresponding, and often more easily assigned, proton signals. For example, the methylene proton quartet around 4.15 ppm would show a correlation to the carbon signal at approximately 61.5 ppm, confirming the assignment of the ethyl CH₂ group in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes of the Carbamate Functional Group

The carbamate functional group (-NH-C(=O)-O-) exhibits several characteristic absorption bands in the IR spectrum. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1700-1730 cm⁻¹. rsc.org The N-H stretching vibration should appear as a medium to sharp band around 3300-3400 cm⁻¹. The C-N stretching vibration is typically observed in the 1200-1350 cm⁻¹ range, while the C-O stretching vibrations will produce bands in the 1000-1250 cm⁻¹ region. rsc.org

Spectroscopic Signatures of the Imine (C=N) and Cinnamylidene Moieties

The imine (C=N) functional group is characterized by a stretching vibration that typically appears in the 1640-1690 cm⁻¹ region. This band can sometimes be weak. nih.gov The cinnamylidene moiety contributes several distinct signals. The C=C stretching vibrations of the conjugated diene system are expected in the 1600-1650 cm⁻¹ range. The aromatic C=C stretching vibrations of the phenyl group will also appear in this region, typically as a series of bands. The =C-H stretching of the vinyl and aromatic groups will be observed above 3000 cm⁻¹. Additionally, C-H out-of-plane bending vibrations for the phenyl group and the alkene protons provide information about the substitution pattern and stereochemistry.

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3300-3400 |

| C-H (Aromatic/Olefinic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carbamate) | Stretching | 1700-1730 |

| C=N (Imine) | Stretching | 1640-1690 |

| C=C (Alkene/Aromatic) | Stretching | 1600-1650 |

| C-N (Carbamate) | Stretching | 1200-1350 |

| C-O (Carbamate) | Stretching | 1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₂H₁₄N₂O₂), the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm). This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

The occurrence of carbamate derivatives can be ascertained using techniques like electrospray ionization HRMS. nih.gov For instance, in studies of phospholipids, the presence of methyl carbamates was confirmed by observing a characteristic mass shift corresponding to methoxycarbonylation (+58 mass units). nih.gov A similar approach would verify the molecular formula of this compound by matching the experimentally measured mass to its calculated value.

Table 1: Theoretical Isotopic Mass Data for this compound

| Formula | Isotope | Calculated Mass (Da) |

|---|---|---|

| C₁₂H₁₄N₂O₂ | ¹²C, ¹H, ¹⁴N, ¹⁶O | 218.1055 |

| C₁₁¹³CH₁₄N₂O₂ | ¹³C | 219.1089 |

| C₁₂H₁₃DN₂O₂ | ²H | 219.1118 |

| C₁₂H₁₄N¹⁵NO₂ | ¹⁵N | 219.1026 |

This table is generated for illustrative purposes and represents theoretical values.

Electron Ionization (EI) and Collision-Induced Dissociation (CID) mass spectrometry provide structural information by breaking the molecule into characteristic fragment ions. While direct fragmentation data for this compound is not detailed in the provided sources, a probable fragmentation pattern can be inferred from the known behavior of its constituent functional groups, including esters, imines, and aromatic rings. libretexts.orgmiamioh.edu

In related carbamate anions, characteristic neutral losses include CO₂ (44 mass units) and water. nih.gov For other nitrogen-containing compounds, alpha-cleavage adjacent to the nitrogen atom is a dominant pathway. libretexts.orgmiamioh.edu The fragmentation of ketamine analogues, which also contain a substituted amine, often involves losses of small radicals like methyl or ethyl groups. mdpi.com

Based on these principles, the mass spectrum of this compound is expected to show key fragments arising from:

α-Cleavage: Cleavage of the bonds adjacent to the imine and carbamate nitrogen atoms.

Ester Fragmentation: Loss of the ethoxy group (•OC₂H₅, m/z 45) or an ethoxycarbonyl radical.

Cinnamylidene Group Fragmentation: Formation of stable ions such as the phenyl cation (m/z 77) or the tropylium (B1234903) ion (m/z 91).

Rearrangements: Potential McLafferty-type rearrangements if sterically feasible.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (charge-to-mass ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 218 | [M]⁺• | Molecular Ion |

| 173 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from carbamate |

| 145 | [M - COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical |

| 131 | [C₉H₉N]⁺• | Cinnamylidene-imine fragment |

| 117 | [C₉H₉]⁺ | Cinnamylidene fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

This table represents predicted fragmentation based on general chemical principles.

X-ray Crystallography

While a specific crystal structure for this compound is not available, extensive research on structurally related carbamates provides a clear blueprint for its likely solid-state characteristics. The methodology involves growing a high-quality single crystal of the compound, which is then exposed to a focused X-ray beam. rigaku.comnih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. rigaku.com

Studies on compounds like diethyl N,N′-(1,3-phenylene)dicarbamate and ethyl N-[amino(iminio)methyl]carbamate dichloride hemi-hydrate have successfully elucidated their structures using single-crystal X-ray diffraction. nih.govscispace.com These analyses serve as excellent models for understanding the potential structural features of the title compound.

Crystallographic analysis reveals the preferred conformation of the molecule in the crystal lattice. For carbamates, key conformational features include the planarity of the carbamate group and its orientation relative to other parts of the molecule. nih.gov

Carbamate Group Conformation: The carbamate group can adopt syn or anti conformations, defined by the H—N—C=O torsion angle. In many phenylcarbamates, the anti conformation is favored. nih.gov

Chirality: this compound is an achiral molecule. Should chiral derivatives be synthesized, single-crystal X-ray diffraction could unambiguously determine their absolute configuration. rigaku.com

Table 3: Representative Torsional Angles in Related Carbamate Structures

| Description | Atoms Involved | Reported Angle (°) | Conformation | Reference |

|---|---|---|---|---|

| Carbamate Orientation | C6—C1—N7—C8 | -14.5 (4) | endo | nih.gov |

| Carbamate Orientation | C2—C1—N7—C8 | 175.6 (2) | exo | nih.gov |

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. In carbamates, hydrogen bonding plays a dominant role in forming robust supramolecular architectures. nih.gov

Hydrogen Bonding: The most common interaction is the hydrogen bond between the N-H group (donor) of one molecule and the carbonyl oxygen (C=O) (acceptor) of a neighboring molecule. This N—H···O=C interaction frequently leads to the formation of infinite chains or sheets. nih.gov In one related structure, this interaction has a donor-acceptor distance of 1.97 Å and results in a C(4) hydrogen-bond motif. nih.gov

Intramolecular Interactions: Intramolecular hydrogen bonds, such as C—H···O interactions, can also occur, leading to the formation of S(6) motifs that stabilize specific molecular conformations. nih.gov

Table 4: Common Supramolecular Interactions in Related Carbamate Crystals

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Resulting Motif | Reference |

|---|---|---|---|---|

| Intermolecular H-Bond | N—H···O=C | ~1.97 | C(4) chain | nih.gov |

| Intramolecular H-Bond | C—H···O=C | ~2.38 | S(6) ring | nih.gov |

Polymorphism Studies in Related Carbamate Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. Carbamate derivatives, due to their potential for varied intermolecular interactions, are known to exhibit this phenomenon.

A notable example is the study of polymorphism in phenyl carbamate (PC). Crystallization experiments have revealed the existence of at least three polymorphic forms of this compound. nih.govbgu.ac.il The characterization of these polymorphs was carried out using a variety of analytical techniques, including variable temperature powder X-ray diffraction (PXRD), vibrational spectroscopy (infrared and Raman), calorimetry (DSC), and hot-stage microscopy (HSM). nih.govbgu.ac.il

The investigation into phenyl carbamate's polymorphic behavior identified a rapid phase transformation from Form I to Form II, which can occur through both solution-mediated and solid-state transformation processes. nih.gov A comparison of the crystal structures of Form I and Form II allowed for the proposal of a structural mechanism for this transformation. nih.gov The study of polymorphism in phenyl carbamate highlights how different arrangements of the same supramolecular synthons, potentially influenced by weaker interactions involving the phenyl ring, can lead to different crystal forms. researchgate.net

Table 1: Characterization Methods for Phenyl Carbamate Polymorphs

| Analytical Technique | Purpose in Polymorphism Study |

| Variable Temperature Powder X-ray Diffraction (PXRD) | To identify and distinguish different crystalline phases based on their unique diffraction patterns at various temperatures. |

| Vibrational Spectroscopy (Infrared and Raman) | To probe differences in the molecular vibrations and intermolecular interactions between polymorphs. |

| Differential Scanning Calorimetry (DSC) | To determine the thermodynamic relationships between polymorphs, such as transition temperatures and enthalpies of transition. |

| Hot-Stage Microscopy (HSM) | To visually observe phase transformations as a function of temperature. |

Conformational polymorphism has also been observed in other related compounds, such as a cobalt(II) dithiocarbamate (B8719985) complex. nih.gov In this case, two different polymorphs were obtained depending on the recrystallization solvent. nih.gov These polymorphs exhibited different orientations of the butyl groups relative to the dithiocarbamate plane, leading to distinct five-coordinate geometries. nih.gov This further illustrates the sensitivity of the solid-state structure of carbamate-related compounds to external conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Geometry Optimization and Conformational Analysis

Detailed geometry optimization and conformational analysis for ethyl N-(cinnamylideneamino)carbamate have not been reported. Such studies would be crucial in determining the most stable three-dimensional arrangements of the molecule, which in turn influence its physical and chemical properties.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure and bonding, which would provide insights into the distribution of electrons and the nature of the chemical bonds within this compound, remains to be conducted and published.

Applications of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org There are currently no published applications of FMO theory to this compound to elucidate its potential chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics simulations offer a way to study the movement of atoms and molecules over time, providing a deeper understanding of their dynamic behavior.

Exploration of Dynamic Behavior and Conformational Landscapes

No molecular dynamics simulations have been published that explore the dynamic behavior and conformational landscapes of this compound. These simulations would be invaluable for understanding how the molecule behaves in a dynamic environment.

Assessment of Solvent Effects on Molecular Conformation and Stability

The influence of different solvents on the conformation and stability of this compound has not been assessed through molecular dynamics simulations in any available research. This information is critical for predicting its behavior in various chemical environments.

Reaction Mechanism Predictions and Energy Landscapes

Predicting the reaction mechanisms and mapping the energy landscapes are fundamental goals of computational chemistry, providing insights into reaction feasibility, kinetics, and potential byproducts.

Theoretical Elucidation of Carbamate (B1207046) Formation Mechanisms

The formation of this compound involves the condensation reaction between cinnamaldehyde (B126680) and ethyl carbamate. A theoretical elucidation of this mechanism would typically be performed using Density Functional Theory (DFT) calculations. Researchers would model the reactants, potential intermediates, transition states, and products in the gas phase and in various solvents to simulate experimental conditions.

The investigation would likely explore several possible pathways for the initial nucleophilic attack of the nitrogen atom of ethyl carbamate on the carbonyl carbon of cinnamaldehyde. Key aspects to be analyzed would include:

Solvent Effects: The role of the solvent would be modeled using implicit or explicit solvent models to understand its influence on the reaction pathway and energy profile.

Without specific studies, a representative data table remains hypothetical. A typical table would present the calculated energies of the species involved.

Hypothetical Data Table: Calculated Relative Energies for Carbamate Formation

| Species | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants (Cinnamaldehyde + Ethyl Carbamate) | B3LYP/6-31G(d) | Ethanol (B145695) (PCM) | 0.00 |

| Transition State 1 (Nucleophilic Attack) | B3LYP/6-31G(d) | Ethanol (PCM) | [Data Not Available] |

| Intermediate (Hemiaminal) | B3LYP/6-31G(d) | Ethanol (PCM) | [Data Not Available] |

| Transition State 2 (Water Elimination) | B3LYP/6-31G(d) | Ethanol (PCM) | [Data Not Available] |

This table is for illustrative purposes only. The values are placeholders as no computational data for this specific reaction has been published.

Computational Analysis of Imine Reactivity and Stereoselectivity

The imine (C=N) bond in this compound is a key functional group influencing its reactivity. Computational analysis would focus on the electronic structure of the imine and its susceptibility to nucleophilic attack or cycloaddition reactions.

Furthermore, the cinnamylidene moiety introduces the possibility of E/Z isomerism around the C=C and C=N double bonds. Computational studies would be essential to determine the relative stabilities of these stereoisomers. Key computational approaches would include:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. This would help in predicting the reactivity of the imine group towards electrophiles and nucleophiles.

Natural Bond Orbital (NBO) Analysis: To understand the charge distribution and orbital interactions within the molecule, providing insights into the polarity and reactivity of the imine bond.

Conformational Analysis: A systematic search for different conformers and calculation of their relative energies to determine the most stable stereoisomer. This is crucial for understanding and predicting the outcomes of stereoselective reactions.

Structure-Property Relationship Studies via Computational Modeling

Computational modeling is a powerful tool for establishing relationships between the molecular structure of a compound and its macroscopic properties, such as its spectroscopic behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. Calculations would be performed on the optimized geometry of this compound. The predicted shifts would then be compared to experimental data (if available) to confirm the structure.

IR Frequencies: The vibrational frequencies corresponding to the absorption bands in an IR spectrum can be calculated by performing a frequency analysis on the optimized molecular structure. These calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis would help in assigning the characteristic vibrational modes, such as the C=O stretch of the carbamate, the C=N stretch of the imine, and the C=C stretch of the cinnamylidene group.

Hypothetical Data Table: Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (Computational Method) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - Imine H | [Data Not Available] | [Data Not Available] |

| ¹³C NMR (δ, ppm) - Imine C | [Data Not Available] | [Data Not Available] |

| ¹³C NMR (δ, ppm) - Carbonyl C | [Data Not Available] | [Data Not Available] |

| IR Frequency (cm⁻¹) - C=O Stretch | [Data Not Available] | [Data Not Available] |

This table is for illustrative purposes only, as no specific computational or experimental spectroscopic data for this compound is available in the searched literature.

Computational Probing of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

The structure of this compound allows for potential intramolecular interactions that can influence its conformation and stability.

Intramolecular Hydrogen Bonding: Although not immediately obvious from its primary structure, computational analysis could reveal potential weak intramolecular hydrogen bonds, for instance, between the N-H proton of the carbamate and the π-system of the cinnamylidene group, or other C-H···O or C-H···N interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a common method used to identify and characterize such weak interactions by analyzing the electron density topology.

Chemical Reactivity and Transformation Pathways

Hydrolytic Stability and Degradation Mechanisms

The stability of ethyl N-(cinnamylideneamino)carbamate in aqueous media is a critical aspect of its chemical profile. The molecule contains two primary sites susceptible to hydrolysis: the carbamate (B1207046) linkage and the imine bond. The degradation pathways are significantly influenced by the pH of the environment and the presence of catalysts.

The hydrolysis of this compound is expected to be highly dependent on pH, with both the imine and carbamate functionalities exhibiting different sensitivities to acidic and basic conditions.

The imine (C=N) bond, in particular, is known to be labile under acidic conditions. The hydrolysis is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This leads to the formation of an unstable carbinolamine intermediate, which then breaks down to yield cinnamaldehyde (B126680) and ethyl carbazate (B1233558). The rate of this hydrolysis is generally accelerated at lower pH values.

Conversely, the carbamate group is generally more stable but can undergo hydrolysis under both acidic and basic conditions, typically requiring more forcing conditions than imine hydrolysis. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Due to the higher susceptibility of the imine bond to acid-catalyzed hydrolysis, it is the likely primary degradation pathway under acidic conditions.

Table 1: Predicted pH-Dependent Hydrolysis Profile of this compound

| pH Condition | Primary Site of Hydrolysis | Expected Rate of Degradation | Primary Degradation Products |

| Acidic (pH < 5) | Imine (C=N) bond | Rapid | Cinnamaldehyde, Ethyl carbazate |

| Neutral (pH ~7) | Imine (C=N) bond | Slow to moderate | Cinnamaldehyde, Ethyl carbazate |

| Basic (pH > 9) | Carbamate (O-C=O) | Slow | Cinnamaldehyde, Ethanol (B145695), Hydrazine (B178648), CO2 |

The degradation of this compound can be accelerated by various catalysts. General acid and base catalysis will enhance the rates of hydrolysis of both the imine and carbamate groups, as described above.

Metal ions can also play a catalytic role. Lewis acidic metal ions can coordinate to the nitrogen or oxygen atoms of the imine and carbamate groups, respectively. This coordination polarizes the C=N or C=O bond, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water. For instance, transition metal ions have been shown to catalyze the hydrolysis of related hydrazone compounds.

Enzymatic catalysis is another potential degradation pathway, although specific enzymes that act on this substrate have not been identified. Hydrolases, such as esterases or amidases, could potentially catalyze the cleavage of the carbamate bond. Similarly, certain enzymes could facilitate the hydrolysis of the imine bond.

Reactions of the Carbamate Functional Group

The ethyl carbamate moiety of the molecule can participate in a range of reactions typical of N-substituted carbamates.

The carbonyl carbon of the carbamate group is electrophilic and can be attacked by nucleophiles. This can lead to nucleophilic acyl substitution, where the ethoxy group acts as a leaving group. Strong nucleophiles can displace the ethoxy group to form new carbamate derivatives or other related compounds. The reactivity of the carbamoyl (B1232498) carbonyl is influenced by the electron-donating nature of the adjacent nitrogen atom.

Under appropriate conditions, the carbamate group can undergo transamidation or transesterification reactions. Transamidation would involve the reaction with an amine, leading to the displacement of the ethoxy group and the formation of a urea (B33335) derivative. This reaction is often catalyzed by acids or bases.

Transesterification can occur in the presence of an alcohol, typically with acid or base catalysis, resulting in the exchange of the ethyl group for the alkyl group of the reacting alcohol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol.

Reactions of the Imine Functional Group

The imine group in this compound is a key site for chemical transformations, including nucleophilic addition and reduction. The conjugation with the cinnamaldehyde phenyl ring and the adjacent carbamate group influences its reactivity.

The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide, can add across the imine bond. This results in the formation of a new carbon-carbon bond and the corresponding substituted hydrazine derivative.

The imine bond can also be reduced to the corresponding hydrazine derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is another effective method for the reduction of the imine bond. The extended conjugation of the cinnamylidene group means that under certain catalytic hydrogenation conditions, the carbon-carbon double bond in the cinnamoyl moiety may also be reduced.

Transformations Involving the Cinnamylidene Moiety

The cinnamylidene portion of the molecule, featuring a conjugated diene system and a phenyl ring, offers additional sites for chemical reactions.

The conjugated C=C bond is susceptible to addition reactions, most notably catalytic hydrogenation. The outcome of hydrogenation depends on the catalyst and reaction conditions. youtube.com With a catalyst like palladium on carbon (Pd/C) and under an atmosphere of hydrogen gas, the alkene C=C bond can be selectively reduced. umaine.edu This would yield ethyl N-((3-phenylpropylidene)amino)carbamate. Under more forcing conditions (higher pressure, temperature, or a more active catalyst like platinum), it is possible to reduce both the C=C and C=N bonds, leading to the fully saturated derivative, ethyl N-((3-phenylpropyl)amino)carbamate.

Olefin metathesis is another potential transformation, although the conjugated nature of the diene system could complicate reactivity. In principle, cross-metathesis with another olefin in the presence of a suitable catalyst (e.g., a Grubbs catalyst) could modify the side chain.

| Reaction | Reagents | Potential Product(s) |

| Selective Hydrogenation | H₂, Pd/C (mild conditions) | Ethyl N-((3-phenylpropylidene)amino)carbamate |

| Full Hydrogenation | H₂, PtO₂ (harsher conditions) | Ethyl N-((3-phenylpropyl)amino)carbamate |

| Halogenation | Br₂ | 1,2- or 1,4-dibromo addition product |

| Diels-Alder Reaction | Maleic anhydride | Cycloaddition product (acting as a diene) |

The phenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The reactivity of the ring and the position of substitution (ortho, meta, or para) are controlled by the nature of the substituent attached to it.

The –CH=CH–CH=N–NHCOOEt group is an electron-withdrawing group (EWG) due to the extended conjugation that pulls electron density out of the phenyl ring towards the electronegative nitrogen and oxygen atoms. This effect deactivates the ring towards electrophilic attack, meaning harsher reaction conditions are required compared to benzene. As a deactivating group, it directs incoming electrophiles primarily to the meta position. latech.edulibretexts.org This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are significantly destabilized by having the positive charge adjacent to the electron-withdrawing substituent. organicchemistrytutor.comyoutube.comminia.edu.eg

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl N-((3-(3-nitrophenyl)propenylidene)amino)carbamate |

| Bromination | Br₂, FeBr₃ | Ethyl N-((3-(3-bromophenyl)propenylidene)amino)carbamate |

| Sulfonation | Fuming H₂SO₄ | 3-(3-((ethoxycarbonyl)aminoimino)prop-1-en-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction is unlikely to proceed due to strong deactivation of the ring. |

Enzyme-Mediated Chemical Transformations (Focus on enzymatic mechanisms, non-clinical)

Biocatalysis offers highly selective routes for transforming molecules like this compound under mild conditions. Enzymes relevant to this structure primarily include oxidoreductases and hydrolases.

Enzymatic Reduction: Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of C=N bonds to form chiral amines. wikipedia.orgnih.govturner-biocatalysis.com The mechanism involves the transfer of a hydride ion from the NADPH cofactor to the electrophilic imine carbon. researchgate.netacs.org An IRED could potentially reduce the imine in this compound to the corresponding hydrazine derivative with high stereoselectivity. The enzyme's active site would bind the substrate in a specific orientation to deliver the hydride to one face of the imine, producing a single enantiomer of the product.

Enzymatic Hydrolysis: Hydrolase enzymes, such as certain proteases or amidases, could catalyze the hydrolysis of the imine bond. news-medical.netthieme-connect.de The reverse of imine formation, this process involves the addition of a water molecule across the C=N bond to regenerate cinnamaldehyde and ethyl carbazate. masterorganicchemistry.com The enzymatic mechanism typically involves an active site residue (e.g., serine or cysteine) performing a nucleophilic attack on the imine carbon, or the activation of a water molecule to act as the nucleophile. acs.org This process is fundamental in many biological pathways involving Schiff base intermediates.

| Enzyme Class | Transformation | Cofactor/Mechanism | Product(s) |

| Imine Reductase (IRED) | C=N bond reduction | NADPH-dependent hydride transfer | Ethyl N-(cinnamylamino)carbamate |

| Hydrolase (e.g., Amidase) | C=N bond hydrolysis | Activation of water molecule for nucleophilic attack | Cinnamaldehyde + Ethyl carbazate |

| Ene-Reductase | C=C bond reduction | FMN or FAD-dependent hydride transfer | Ethyl N-((3-phenylpropylidene)amino)carbamate |

Esterase-Mediated Hydrolysis of Carbamate Linkage

The hydrolysis of the carbamate ester linkage is a principal metabolic and degradation pathway for carbamate-containing compounds. This reaction is primarily mediated by a class of enzymes known as carboxylesterases (EC 3.1.1.1), which are abundant in various biological systems, particularly in the liver of mammals. nih.gov The enzymatic hydrolysis of carbamates almost invariably leads to a reduction in their biological activity.

For this compound, the esterase-mediated hydrolysis is anticipated to cleave the ester bond, resulting in the formation of ethanol and an unstable carbamic acid intermediate, N-(cinnamylideneamino)carbamic acid. This intermediate would subsequently undergo spontaneous decarboxylation to yield cinnamylideneamine and carbon dioxide.

The general reaction can be summarized as follows: this compound + H₂O --(Esterase)--> Ethanol + [N-(cinnamylideneamino)carbamic acid] [N-(cinnamylideneamino)carbamic acid] --> Cinnamylideneamine + CO₂

Studies on various carbamate structures have identified specific hydrolases, sometimes termed carbamate hydrolases, that efficiently catalyze this reaction. bohrium.com For instance, specific esterases with ethyl carbamate-hydrolyzing activity have been discovered and characterized, demonstrating good tolerance to environmental factors such as ethanol concentration. kab.ac.ugspkx.net.cnnih.gov The efficiency of this hydrolysis can be influenced by the structural characteristics of the carbamate, including the nature of the substituents on the nitrogen and oxygen atoms.

| Enzyme Class | General Function | Relevance to Carbamates | Source Examples |

|---|---|---|---|

| Carboxylesterases (CES) | Hydrolysis of carboxylic esters, amides, and thioesters | Primary enzymes responsible for carbamate hydrolysis in mammals. nih.gov | Human liver, various microorganisms |

| Carbamate Hydrolases | Specialized esterases with high specificity for carbamate linkages | Key in the microbial degradation of carbamate pesticides. bohrium.com | Arthrobacter sp., Pseudomonas sp., Blastobacter sp. nih.gov |

| Ethyl Carbamate Hydrolase (ECH) | Specific hydrolysis of ethyl carbamate | Demonstrates the existence of enzymes highly specific to the ethyl ester moiety of carbamates. nih.gov | Acinetobacter calcoaceticus nih.gov |

Cytochrome P-450-Dependent Oxidation Pathways

The cytochrome P450 (CYP) superfamily of enzymes represents the most important catalyst for Phase I metabolism of a vast array of xenobiotics. mdpi.comnih.gov These monooxygenases catalyze a variety of oxidative reactions, including hydroxylation, epoxidation, dealkylation, and oxidation of heteroatoms. mdpi.com For this compound, several potential sites are susceptible to CYP-mediated oxidation.

Aromatic Hydroxylation: The phenyl group of the cinnamylidene moiety is a likely target for aromatic hydroxylation, a common P450-catalyzed reaction. This would introduce a hydroxyl group onto the aromatic ring, typically at the para-position, to form a phenolic metabolite.

Aliphatic Chain Oxidation: The allylic carbon atoms in the cinnamylidene sidechain could undergo hydroxylation. Additionally, the double bonds within this chain are susceptible to epoxidation, which would form a reactive epoxide intermediate. P450 enzymes are known to oxidize α,β-unsaturated aldehydes and similar structures. nih.govresearchgate.net

N-Dealkylation/Oxidation: While less common for the carbamate nitrogen itself, the imine linkage could be a target for oxidative cleavage. More likely, the ethyl group attached to the carbamate oxygen could be hydroxylated at the α-carbon, leading to an unstable hemiacetal that would decompose, resulting in de-ethylation and the formation of the corresponding carbamic acid.

Oxidation of the Imine Nitrogen: The nitrogen atom of the imine group could undergo oxidation to form an N-oxide derivative.

The specific P450 isoforms involved (e.g., from the CYP1, CYP2, and CYP3 families) would depend on the substrate specificity of the enzymes. mdpi.com The formation of these oxidized metabolites generally serves to increase the water solubility of the compound, facilitating its excretion.

| Reaction Type | Potential Site on this compound | Expected Product Type |

|---|---|---|

| Aromatic Hydroxylation | Phenyl ring of the cinnamylidene group | Phenolic derivative (e.g., hydroxyphenyl) |

| Epoxidation | Carbon-carbon double bonds of the cinnamylidene sidechain | Epoxide derivative |

| Aliphatic Hydroxylation | Allylic carbons or ethyl group | Alcohol derivative |

| Oxidative De-ethylation | Ethyl group of the carbamate ester | Carbamic acid intermediate |

Investigations into Microbial Degradation of Carbamate Structures

Microbial degradation is a critical process for the environmental dissipation of many synthetic compounds, including carbamates. nih.govbohrium.com A wide variety of bacteria and fungi have been shown to metabolize and, in some cases, completely mineralize carbamate-based pesticides. bohrium.comfrontiersin.org The initial and most crucial step in the microbial degradation of carbamates is typically the enzymatic hydrolysis of the ester or amide bond, catalyzed by microbial carbamate hydrolases. nih.govfrontiersin.org

Following the initial hydrolysis of this compound to cinnamylideneamine, ethanol, and CO₂, microorganisms can further metabolize these breakdown products. Ethanol can be readily used as a carbon source by many microbes. The degradation of the aromatic component, cinnamylideneamine, would likely proceed through pathways established for other aromatic compounds. This often involves:

Oxygenation: Enzymes such as monooxygenases or dioxygenases hydroxylate the aromatic ring. nih.govfrontiersin.org

Ring Cleavage: The resulting dihydroxy aromatic intermediates (e.g., catechol derivatives) are then subject to ring cleavage by dioxygenases. frontiersin.org

Central Metabolism: The ring-fission products are further processed and funneled into central metabolic pathways like the Krebs cycle.

Numerous microbial genera have been identified with the capability to degrade aromatic carbamates, demonstrating the widespread nature of this metabolic potential in the environment.

| Microbial Genus | Reported Carbamate Substrates | Key Degradative Enzyme(s) |

|---|---|---|

| Arthrobacter | Carbaryl, Propoxur | Carbamate Hydrolase (CahA) frontiersin.org |

| Pseudomonas | Carbofuran, Carbaryl | Carbamate Hydrolase (McbA) frontiersin.org |

| Rhodococcus | Carbofuran | Oxidative and Hydrolytic enzymes frontiersin.org |

| Novosphingobium | Carbofuran | Hydrolytic and Oxidative pathways frontiersin.org |

| Blastobacter | Various Carbamates | Carboxylesterases nih.gov |

Exploration of Derivatives and Analogs

Rational Design Principles for Structural Modifications

The rational design of new analogs of ethyl N-(cinnamylideneamino)carbamate is guided by established medicinal chemistry principles. These principles involve the systematic alteration of its three main structural components: the ester moiety, the cinnamylidene framework, and the N-substituent of the carbamate (B1207046) group.

The ethyl ester portion of the molecule can be systematically varied to modulate properties such as solubility, metabolic stability, and potency. Modifications can range from simple homologous series to the introduction of more complex functional groups.

Alkyl Chain Variation: Altering the length and branching of the alkyl chain can impact the lipophilicity of the molecule. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing the chain length may enhance lipid solubility.

Functionalized Esters: The introduction of polar functional groups, such as hydroxyl or amino groups, into the ester chain can increase hydrophilicity. This can be a strategy to improve aqueous solubility and potentially alter interactions with biological targets.

Table 1: Hypothetical Variations of the Ester Moiety and Their Predicted Impact

| Modification | R Group | Predicted Impact on Lipophilicity | Potential Change in Solubility |

| Methyl Ester | -CH₃ | Decrease | Increase in aqueous solubility |

| Propyl Ester | -CH₂CH₂CH₃ | Increase | Decrease in aqueous solubility |

| Isopropyl Ester | -CH(CH₃)₂ | Increase | Decrease in aqueous solubility |

| 2-Hydroxyethyl Ester | -CH₂CH₂OH | Decrease | Significant increase in aqueous solubility |

The cinnamylidene core is a key feature that can be extensively modified to explore the electronic and steric requirements for activity.

Aromatic Substitutions: The introduction of substituents on the phenyl ring can profoundly affect the electronic properties of the entire molecule. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) can alter the reactivity and biological interactions of the compound. The position of the substituent (ortho, meta, or para) is also a critical determinant of its effect. nih.govresearchgate.net

Alkene Modifications: The conjugated double bond system in the cinnamylidene moiety contributes to the planarity and electronic properties of the molecule. Modifications such as saturation to a single bond or isomerization from the (E)- to the (Z)-configuration could significantly impact the molecule's shape and its ability to bind to a target.

Table 2: Examples of Aromatic Substitutions on the Cinnamylidene Framework

| Substituent (Position) | Electronic Effect | Potential Impact on Reactivity |

| 4-Methoxy | Electron-donating | May increase electron density in the π-system |

| 4-Nitro | Electron-withdrawing | May decrease electron density in the π-system |

| 4-Chloro | Electron-withdrawing (inductive), weak electron-donating (resonance) | Modulates electronic properties and lipophilicity |

| 3,4-Dichloro | Strongly electron-withdrawing | Significantly alters electronic distribution |

The nitrogen atom of the carbamate group is another key position for modification. While the parent compound has a hydrogen atom at this position, substitution with various groups can influence the molecule's properties.

N-Alkylation: Introducing small alkyl groups, such as a methyl or ethyl group, can increase lipophilicity and may protect the N-H bond from metabolic degradation.

N-Arylation: The introduction of an aryl group can significantly alter the steric and electronic properties of the carbamate moiety and may introduce new binding interactions.

N-Acylation: Acyl groups can also be introduced to explore the impact of an additional carbonyl group on the molecule's activity and stability.

Structure-Activity Relationship (SAR) Studies in Related Carbamate Derivatives

While specific SAR studies on this compound are not extensively documented, a wealth of information from related carbamate derivatives can provide valuable insights into the likely impact of structural modifications. nih.gov Carbamates are a well-studied class of compounds with diverse biological activities. nih.govwikipedia.org

The stability of the carbamate bond is a critical factor in its biological activity and pharmacokinetic profile. acs.org

Electronic Effects: The electronic nature of the substituents on both the oxygen and nitrogen atoms of the carbamate can influence its hydrolytic stability. Electron-withdrawing groups on the cinnamylidene framework are generally expected to increase the electrophilicity of the carbamate carbonyl carbon, potentially making it more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups may increase the stability of the carbamate. nih.gov

Steric Hindrance: Bulky substituents near the carbamate group can sterically hinder the approach of nucleophiles, thereby increasing the compound's stability.

Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, which can be a crucial interaction for binding to a biological target. The carbonyl oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The cinnamylidene moiety and the ethyl group of the ester provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of a binding site.

π-Stacking: The aromatic ring of the cinnamylidene framework can participate in π-π stacking interactions with aromatic amino acid residues in a protein target.

Biomolecular Interactions and Mechanistic Studies Non Clinical Focus

Interaction with Enzymes

While direct studies on ethyl N-(cinnamylideneamino)carbamate are not available, the carbamate (B1207046) functional group is a well-known pharmacophore for enzyme inhibition, particularly for cholinesterases.

Mechanistic Investigations of Enzyme Inhibition (e.g., Cholinesterase, N-Acylethanolamine Acid Amidase)

Carbamates are recognized as a significant class of cholinesterase inhibitors. nih.govnih.govresearchgate.net These compounds typically function as pseudo-irreversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The inhibitory mechanism involves the carbamoylation of a serine residue within the active site of the cholinesterase enzyme. This process renders the enzyme inactive. The stability of the carbamoylated enzyme is significantly greater than that of the acetylated enzyme formed during the hydrolysis of acetylcholine, leading to a prolonged inhibition of the enzyme's activity. researchgate.net The rate of decarbamoylation and subsequent reactivation of the enzyme is slow. researchgate.net

Various carbamate derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, with some showing promise in the context of Alzheimer's disease treatment. researchgate.netnih.gov For instance, a series of benzene-based carbamates demonstrated inhibitory potency against both AChE and BChE, with some compounds exhibiting high selectivity. nih.gov Similarly, novel sulfonamide-based carbamates have been identified as selective inhibitors of BChE. mdpi.com

Regarding N-acylethanolamine acid amidase (NAAA), an enzyme involved in the hydrolysis of bioactive fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA), various inhibitors have been explored. nih.govuniversityofcalifornia.eduresearchgate.netnih.gov While a range of chemical scaffolds have been investigated, including amides, retroamides, and esters, specific studies on cinnamylideneamino carbamates as NAAA inhibitors are not present in the current literature. nih.gov The development of NAAA inhibitors is a therapeutic strategy for managing pain and inflammation. nih.govuniversityofcalifornia.eduescholarship.org

Due to the absence of experimental data, the inhibitory potential and mechanism of this compound against cholinesterases or NAAA remain speculative and would require dedicated investigation.

Binding Site Analysis and Ligand-Enzyme Interaction Profiling (Computational and Experimental)

Specific computational or experimental binding site analyses for this compound are not available. However, molecular docking studies on other carbamate inhibitors of cholinesterases have provided insights into their binding modes. These studies suggest that carbamate compounds can act as non-covalent inhibitors, forming multiple interactions at the peripheral anionic sites of both AChE and BChE, which can block the entrance to the enzyme's active site. nih.gov For other enzyme systems, such as laccase, hydrazide-hydrazones, which share some structural similarities with the hydrazone-like linkage in the target compound, have been shown through molecular docking to interact with the enzyme's active site. nih.gov

Anti-biofilm Mechanisms of Action

While there is no direct research on the anti-biofilm properties of this compound, studies on its precursor, cinnamaldehyde (B126680), and related derivatives provide strong indications of potential activity.

Elucidation of Molecular Targets for Biofilm Inhibition

Cinnamaldehyde and its analogs have demonstrated potent anti-biofilm effects against a variety of pathogenic bacteria, including uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus. nih.gov One of the key mechanisms of biofilm inhibition by cinnamaldehyde derivatives is the reduction of extracellular polymeric substance (EPS) production. nih.gov EPS is a critical component of the biofilm matrix that provides structural integrity and protection to the embedded bacteria.

Furthermore, compounds like 4-nitrocinnamaldehyde (B167888) have been shown to inhibit bacterial motility, such as the swimming motility of UPEC, which is crucial for the initial stages of biofilm formation. nih.gov The ability to inhibit the formation of mixed-species biofilms has also been reported. nih.gov The anti-biofilm activity of cinnamaldehyde has also been observed against drug-resistant rapidly growing mycobacteria and carbapenem-resistant Acinetobacter baumannii. nih.govresearchgate.net In these cases, the inhibition of biofilm formation is a significant finding, as biofilms contribute to antibiotic resistance and persistent infections. nih.govresearchgate.net

Antibacterial Mechanisms

The antibacterial properties of cinnamaldehyde, the parent aldehyde of the cinnamylidene group, are well-documented and suggest potential mechanisms for related compounds like this compound.

Investigation of Cellular or Molecular Processes Disrupted in Microorganisms

Cinnamaldehyde exerts its antibacterial effects through multiple mechanisms. It can disrupt the bacterial cell wall and increase the permeability of the cell membrane, leading to the leakage of intracellular contents and ultimately cell death. mdpi.com This disruption of cell membrane integrity is a common mechanism for many antimicrobial compounds.

Studies on cinnamaldehyde-derived hydrazone Schiff bases have also indicated their potential as enzyme inhibitors in microorganisms, which could contribute to their antibacterial action. nih.gov While the specific cellular or molecular targets of this compound have not been investigated, the known activities of cinnamaldehyde and other carbamate derivatives suggest that it could potentially interfere with essential microbial processes. For instance, some carbamate derivatives of isatin (B1672199) have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org

Anticancer Mechanisms (if related compounds show such activity, focusing on molecular mechanisms in in vitro cell lines)

While direct in vitro studies on the anticancer mechanisms of this compound are not extensively documented in publicly available literature, the activities of structurally related compounds and derivatives provide a basis for understanding its potential biomolecular interactions. The carbamate, cinnamylidene, and ethyl ester moieties are all found in molecules that have been investigated for their effects on cancer cell lines. Research into these related compounds suggests several potential mechanisms of action at the molecular level.

Studies on various carbamate and cinnamic acid derivatives have identified several molecular targets within cancer cell pathways. These findings, primarily from in vitro experiments, suggest that compounds with similar structural features could interact with key proteins and pathways that regulate cell growth, proliferation, and survival.

One significant molecular target for some carbamate-containing compounds is tubulin . Certain ethyl carbamates have been shown to bind to cellular tubulin, which is a critical component of the cytoskeleton involved in cell division. nih.gov This interaction can disrupt microtubule dynamics, leading to an accumulation of cells in the mitosis phase of the cell cycle. nih.gov For instance, colchicine, a well-known tubulin-destabilizing agent, has been modified with carbamate moieties to enhance its anticancer properties, indicating that the carbamate group can be compatible with tubulin binding. researchgate.netnih.gov

Another key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The NF-κB transcription factor complex plays a crucial role in cancer by controlling the expression of anti-apoptotic genes. Some analogues of parthenolide (B1678480), which have been derivatized into carbamates, have been shown to promote apoptosis by inhibiting the activity of NF-κB. nih.gov This inhibition leads to the downregulation of genes that protect cancer cells from programmed cell death.

Furthermore, derivatives of cinnamic acid have been identified as inhibitors of Histone Deacetylases (HDACs) . nih.gov HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, thereby impeding cancer cell growth. The dual action of inhibiting HDACs while also triggering apoptotic pathways highlights a multi-pronged approach to anticancer activity. nih.gov

Some related compounds have also been shown to interact directly with DNA . Ethyl carbamate itself has been found to bind to DNA, and certain carbamate derivatives of 4'-demethylepipodophyllotoxin (B1664165) can alter the conformation of calf thymus DNA. nih.govnih.gov This interaction can be a critical step in the cytotoxicity of a compound.

The table below summarizes the molecular targets identified for various compounds structurally related to this compound.

| Compound Class/Derivative | Molecular Target | Cancer Cell Pathway | Reference |

| Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates | Tubulin | Cell Cycle (Mitosis) | nih.gov |

| Carbamate analogs of Parthenolide | NF-κB transcription factor | Apoptosis, Gene Regulation | nih.gov |

| Cinnamoyl sulfonamide hydroxamates | Histone Deacetylases (HDACs) | Epigenetic Regulation, Apoptosis | nih.gov |

| Carbamate derivatives of 4'-demethylepipodophyllotoxin | DNA, p53, Bax, Caspase-3 | Apoptosis, Cell Cycle | nih.gov |

| Colchicine carbamate derivatives | Tubulin | Cell Cycle (Mitosis) | researchgate.netnih.gov |

The induction of programmed cell death, or apoptosis, is a primary mechanism by which anticancer agents eliminate malignant cells. Various carbamate and cinnamoyl derivatives have been shown to trigger apoptosis and perturb the cell cycle in cancer cell lines through several distinct molecular mechanisms.

One of the key mechanisms involves the disruption of the cell cycle. As mentioned, compounds that target tubulin can cause cell cycle arrest, typically in the G2/M phase, which is the phase of mitosis. nih.govnih.gov For example, a potent carbamate derivative of 4'-demethylepipodophyllotoxin was found to induce cell cycle arrest in the G2/M phase in HeLa cells, which was then followed by apoptosis. nih.gov Similarly, cinnamic acid derivatives have demonstrated the ability to disrupt normal cell cycle dynamics, impairing proliferation and ultimately inducing apoptosis. nih.gov

The intrinsic pathway of apoptosis, which is mediated by mitochondria, is another common mechanism. This pathway is often initiated by the activation of pro-apoptotic proteins and the suppression of anti-apoptotic ones. For instance, some parthenolide analogs with carbamate groups inhibit the NF-κB transcription factor, which in turn downregulates the expression of anti-apoptotic genes under its control. nih.gov Furthermore, certain carbamate derivatives have been shown to activate the expression of key proteins involved in apoptosis, such as Bax , a pro-apoptotic protein, the tumor suppressor protein p53 , and caspase-3 , an executioner caspase that plays a central role in the final stages of apoptosis. nih.gov The activation of these proteins leads to a cascade of events culminating in cell death.

The table below details the observed effects on apoptosis and the cell cycle for various related compounds in different cancer cell lines.

| Compound/Derivative | Effect on Cancer Cells | Cell Line(s) | Key Molecular Events | Reference |

| Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates | Accumulation of cells at mitosis | Not specified | Binds to cellular tubulin | nih.gov |

| Carbamate analogs of Melampomagnolide B | Growth inhibition, promotes apoptosis | CCRF-CEM, MDA-MB-435, MDA-MB-468, HOP-92, RXF 393 | Inhibition of NF-κB activity | nih.gov |

| 4β-4'-Demethylepipodophyllotoxin carbamate derivative | Cytotoxicity, cell cycle arrest, apoptosis | HeLa, A549, HCT-8, HL-60 | Arrest in G2/M phase; activation of Bax, p53, and caspase-3 | nih.gov |

| Cinnamoyl sulfonamide hydroxamates | Cell cycle arrest, diminished cell viability, apoptosis | OECM 1, UM-SCC 6, HSC-3 | Increased p21 expression | nih.gov |

| Ethyl carbamate | Cytotoxicity, apoptosis | Caco-2, HepG2 | Induces intrinsic apoptosis pathway | nih.gov |

Potential Applications in Advanced Chemical Synthesis

Utility as Synthetic Building Blocks for Complex Organic Molecules

The reactivity of the conjugated imine system in ethyl N-(cinnamylideneamino)carbamate makes it a valuable intermediate for the construction of intricate organic molecules, particularly in the fields of heterocyclic chemistry and medicinal chemistry.

Schiff bases are well-established starting materials for the synthesis of a wide array of bioactive heterocyclic compounds. jocpr.com The this compound molecule is particularly suited for this role due to the presence of the α,β-unsaturated imine functionality, which can participate in various cycloaddition reactions.

One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction. researchgate.netfrontiersin.orgnih.gov In this context, the C=C double bond within the cinnamylidene moiety of the molecule can act as the dipolarophile, reacting with a 1,3-dipole. For instance, the reaction with azomethine ylides, which can be generated in situ from the decarboxylation of α-amino acids, provides a direct route to highly substituted pyrrolidine (B122466) rings. researchgate.net Such reactions are often highly regio- and stereoselective. nih.gov The carbamate (B1207046) group (N-NH-COOEt) attached to the imine nitrogen would remain as a key substituent on the newly formed heterocyclic ring, influencing its chemical properties and potential biological activity. Cinnamaldehyde (B126680), the precursor to this Schiff base, has been successfully used as a starting material for various heterocyclic systems. researchgate.net

Table 1: Representative Heterocyclic Synthesis via 1,3-Dipolar Cycloaddition

This table illustrates a potential reaction pathway for this compound in the synthesis of a substituted pyrrolidine, a common heterocyclic core.

| Reactant 1 | Reactant 2 (1,3-Dipole Source) | Resulting Heterocycle | Reaction Type |

| This compound | Sarcosine (forms an Azomethine Ylide) | Substituted Pyrrolidine | 1,3-Dipolar Cycloaddition |

Both the Schiff base (azomethine) and carbamate moieties are recognized as important pharmacophores in drug discovery. nih.govnih.gov Schiff bases derived from pyrazole (B372694) aldehydes, for example, have been investigated for their therapeutic potential. ekb.egniscpr.res.in The carbamate group is a structural feature in numerous approved therapeutic agents, valued for its chemical stability and ability to modulate pharmacokinetic properties. nih.govnih.gov

This compound integrates these two key groups into a single molecular scaffold. This hybrid structure offers several advantages for the development of new pharmacophores:

Structural Diversity : The core scaffold can be readily modified. Variations can be introduced in the aromatic ring of the cinnamaldehyde portion or by changing the ester group of the carbamate.

Modulation of Properties : The carbamate group can improve a molecule's stability and its ability to permeate cell membranes, which are crucial attributes for drug candidates. nih.gov

Drug-Target Interactions : The carbamate functionality can participate in hydrogen bonding with biological targets like enzymes or receptors, while the Schiff base portion provides a rigid, planar segment that can fit into binding pockets. nih.gov

This scaffold serves as a promising starting point for creating libraries of compounds for screening against various diseases. By using this molecule as a foundational structure, medicinal chemists can systematically explore how different substituents affect biological activity. nih.gov

Integration into Novel Material Science Platforms

While carbamates are famously the repeating unit in polyurethanes, the unique structure of this compound allows for its potential integration into other classes of polymers, contributing to the development of new materials with tailored properties.

Schiff base polymers, also known as polyazomethines or polyimines, are a class of materials typically synthesized through the polycondensation of diamines with dicarbonyl compounds. uomustansiriyah.edu.iqresearchgate.net These polymers are noted for their thermal stability and have potential applications in electronics and as thermal-resistant materials. researchgate.net

A bifunctional analogue of this compound could be designed to act as a monomer in such a polycondensation reaction. For example, if the cinnamaldehyde portion were replaced with a dialdehyde (B1249045) (like terephthaldehyde), the resulting molecule could be polymerized with a diamine. This would create a polymer backbone containing repeating azomethine units, with the ethyl carbamate moiety as a pendant group on the polymer chain. Such an architecture would yield a polyazomethine-carbamate, a novel material class distinct from polyurethanes. The presence of the polar carbamate side chains could significantly influence the polymer's properties, such as solubility, mechanical strength, and adhesion. Cinnamaldehyde itself has been successfully conjugated with polymers to introduce specific functionalities and responsiveness. nih.govresearchgate.netmdpi.com

Contribution to Green Chemistry and Sustainable Synthesis Methodologies